2-[(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine
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Overview
Description
2-[(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound that features a unique combination of thienopyrimidine and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with appropriate reagents to form the core structure.
Attachment of the Piperidine Ring: The thienopyrimidine core is then reacted with piperidine derivatives under specific conditions to attach the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
Uniqueness
2-[(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H21N5OS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
5,6-dimethyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H21N5OS/c1-12-13(2)25-18-16(12)17(21-11-22-18)23-7-3-14(4-8-23)10-24-15-9-19-5-6-20-15/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3 |
InChI Key |
DEMISCRVMQLBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)COC4=NC=CN=C4)C |
Origin of Product |
United States |
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